molecular formula C10H7FN2O B068849 3-(3-fluorophenyl)-1H-pyrazole-4-carbaldehyde CAS No. 161398-15-8

3-(3-fluorophenyl)-1H-pyrazole-4-carbaldehyde

Cat. No. B068849
CAS RN: 161398-15-8
M. Wt: 190.17 g/mol
InChI Key: WXVQLDOGLPCKKH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-(3-fluorophenyl)-1H-pyrazole-4-carbaldehyde involves the condensation of appropriate precursors under controlled conditions. Kozlov and Gusak (2007) detailed the condensation process with 2-naphthyl-or 6-quinolylamine and CH-acids (e.g., acetone, acetophenone, cyclic mono-and β-diketones) to yield new derivatives of benzo[f]quinoline, benzo[a]phenanthridine, benzo[a]acridine, and 4,7-phenanthroline, demonstrating the compound's role as a versatile intermediate in synthesizing complex heterocycles (Kozlov & Gusak, 2007).

Molecular Structure Analysis

The molecular structure of pyrazole derivatives has been extensively studied using various spectroscopic and computational methods. The infrared spectrum, structural, and optical properties of similar compounds have been investigated, revealing insights into the vibrational frequencies, molecular stability, and charge transfer within the molecule. Studies like those by Mary et al. (2015) have utilized both experimental and theoretical approaches to analyze the optimized molecular structure and vibrational assignments, providing a detailed understanding of the compound's electronic properties and potential reactivity sites (Mary et al., 2015).

Chemical Reactions and Properties

The chemical reactivity of 3-(3-fluorophenyl)-1H-pyrazole-4-carbaldehyde is influenced by its functional groups and molecular structure. The presence of the fluorophenyl group and the carbaldehyde moiety contributes to its involvement in various chemical reactions, such as condensation to form Schiff bases or as intermediates in the synthesis of aza- and diazaphenanthrene derivatives. Research by Kozlov and Gusak (2007) highlights the compound's utility in forming complex heterocyclic structures through reactions with CH-acids and amines, showcasing its chemical versatility (Kozlov & Gusak, 2007).

Physical Properties Analysis

The physical properties of 3-(3-fluorophenyl)-1H-pyrazole-4-carbaldehyde, such as melting point, solubility, and crystalline structure, are crucial for its application and handling. While specific studies on these aspects were not identified, related compounds have been analyzed using X-ray diffraction and solvatochromic studies to determine their crystal structure and photophysical behavior. For instance, Singh et al. (2013) performed solvatochromic and single-crystal studies on similar compounds, providing valuable data on the extinction coefficients, quantum yield, and crystal packing, which are essential for understanding the material's properties and potential applications (Singh et al., 2013).

Chemical Properties Analysis

The chemical properties of 3-(3-fluorophenyl)-1H-pyrazole-4-carbaldehyde, including its reactivity, stability, and interaction with other molecules, can be inferred from studies on molecular structure and synthesis reactions. The molecule's stability and reactivity have been explored through natural bonding orbital analysis and frontier molecular orbital analysis, indicating its potential for electrophilic and nucleophilic attacks. The molecular docking studies, as discussed by Mary et al. (2015), suggest that the fluorine atom and carbonyl group play significant roles in binding, which could be exploited in designing phosphodiesterase inhibitors (Mary et al., 2015).

Scientific Research Applications

  • Synthesis and Structural Analysis : Loh et al. (2013) conducted a study on synthesizing pyrazole compounds, including a variant closely related to 3-(3-fluorophenyl)-1H-pyrazole-4-carbaldehyde. They detailed the synthesis process and characterized the structures using X-ray crystal structure determination, highlighting the importance of these compounds in structural chemistry (Loh et al., 2013).

  • Infrared Spectrum and Molecular Docking Study : A 2015 study by Mary et al. explored the optimized molecular structure and vibrational frequencies of a compound similar to 3-(3-fluorophenyl)-1H-pyrazole-4-carbaldehyde. This research provides insights into the structural and optical properties of such compounds, as well as their potential pharmaceutical applications, such as phosphodiesterase inhibitory activity (Mary et al., 2015).

  • Antimicrobial Activity : A study by Hamed et al. (2020) focused on synthesizing chitosan Schiff bases using heteroaryl pyrazole derivatives. Their research indicated that these compounds, which include a structure similar to 3-(3-fluorophenyl)-1H-pyrazole-4-carbaldehyde, exhibit antimicrobial activity against a range of bacteria and fungi (Hamed et al., 2020).

  • Anticonvulsant and Analgesic Activities : The work of Viveka et al. (2015) involved synthesizing new compounds starting from a variant of 3-(3-fluorophenyl)-1H-pyrazole-4-carbaldehyde, which showed potential anticonvulsant and analgesic activities. Their findings contribute to the development of new pharmaceuticals (Viveka et al., 2015).

  • Synthesis of Aza- and Diazaphenanthrene Derivatives : Kozlov and Gusak (2007) utilized 3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde in the synthesis of various heterocyclic compounds, demonstrating its versatility in organic synthesis (Kozlov & Gusak, 2007).

Mechanism of Action

The mechanism of action of a compound depends on its chemical structure and the biological system in which it is acting. For example, some sulfonamide compounds have been found to have antitumor, antidiabetic, antiviral, and anticancer activities .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific chemical properties. For example, some compounds may be combustible, toxic, or cause skin or eye irritation .

Future Directions

The future directions in the study of similar compounds could involve the development of new synthetic methods, the discovery of new biological activities, and the design of new drugs for the treatment of various diseases .

properties

IUPAC Name

5-(3-fluorophenyl)-1H-pyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FN2O/c11-9-3-1-2-7(4-9)10-8(6-14)5-12-13-10/h1-6H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXVQLDOGLPCKKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=C(C=NN2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80362875
Record name 3-(3-fluorophenyl)-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80362875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-fluorophenyl)-1H-pyrazole-4-carbaldehyde

CAS RN

161398-15-8
Record name 3-(3-fluorophenyl)-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80362875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(3-fluorophenyl)-1H-pyrazole-4-carbaldehyde
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